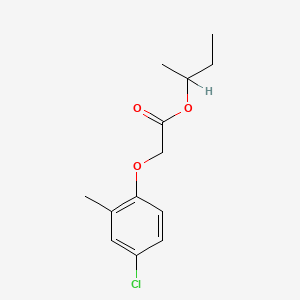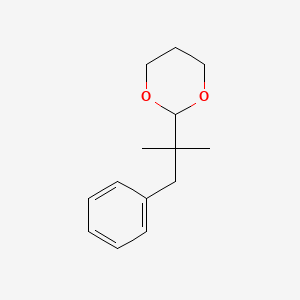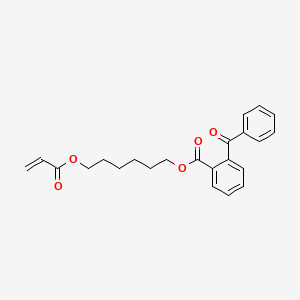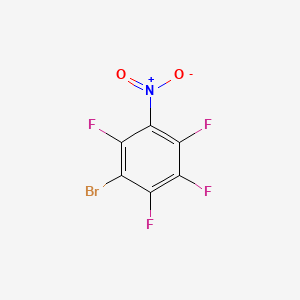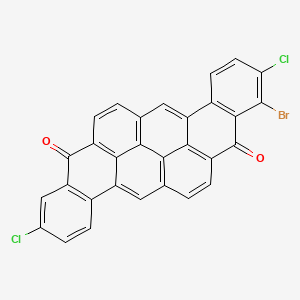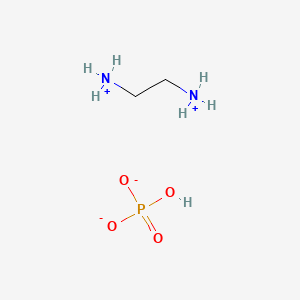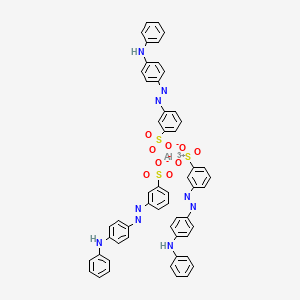
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate is a complex organic compound with the molecular formula C54H42AlN9O9S3 and a molecular weight of 1084.14 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate typically involves the diazotization of 4-anilinophenylamine followed by coupling with benzenesulphonic acid. The resulting azo compound is then complexed with aluminium ions to form the final product . The reaction conditions usually require acidic or neutral pH and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters .
化学反応の分析
Types of Reactions
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzenesulphonates.
科学的研究の応用
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile and paper industries for coloring purposes.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This property is exploited in various applications, such as dyeing and staining, where the compound binds to specific substrates, imparting color. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using this dye .
類似化合物との比較
Similar Compounds
- Aluminium 3-((4-aminophenyl)azo)benzenesulphonate
- Aluminium 3-((4-nitrophenyl)azo)benzenesulphonate
- Aluminium 3-((4-methylphenyl)azo)benzenesulphonate
Uniqueness
Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate is unique due to its specific aniline substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
特性
CAS番号 |
84473-88-1 |
|---|---|
分子式 |
C54H42AlN9O9S3 |
分子量 |
1084.1 g/mol |
IUPAC名 |
aluminum;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C18H15N3O3S.Al/c3*22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h3*1-13,19H,(H,22,23,24);/q;;;+3/p-3 |
InChIキー |
QIROOMMLQTVTNH-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




